![molecular formula C17H13BrO4 B2640665 6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one CAS No. 331949-92-9](/img/structure/B2640665.png)
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
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Overview
Description
Scientific Research Applications
Structural Analysis
The structure of this compound has been determined by X-ray crystallography . The position of the bromine atom at C-6, the trans-diaxial arrangement of H-2/H-3, and the quasi-equatorial orientation of the 3,4-dimethoxyphenyl group (ring B) have been confirmed . The two heterocyclic ring conformations are consistent with the expected flexibility of the molecule .
Synthesis
The compound has been synthesized by selective debromination of 6,8-dibromocatechin and indirect methylation of the resulting 6-bromocatechin via its pentaacetate .
Antibacterial Activity
Some derivatives of this compound have shown high antibacterial activity against Bacillus subtilis, Micrococcus luteus, and/or Mycobacterium vaccae at single-digit micromolar concentrations .
Anticancer Activity
Certain derivatives have displayed cytotoxicity against the K-562 and MCF-7 cancer cell lines at as low as single-digit micromolar concentrations . They were found to be more potent than chelerythrine and sanguinarine .
Cell Cycle Arrest
The active compounds caused cell-cycle arrest in cancer cells, increased levels of p53 protein, and caused apoptosis-specific fragmentation of PARP-1 .
Structure-Activity Relationship
Biological activity was connected especially with the presence of the N-methyl quaternary nitrogen and 7-benzyloxy substitution of phenanthridine .
Mechanism of Action
Target of Action
The compound “6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one” is a type of phenethylamine . Phenethylamines are a broad class of compounds that often target the central nervous system and can have various effects depending on their specific structures .
Mode of Action
Phenethylamines typically exert their effects by interacting with various neurotransmitter receptors in the brain .
Biochemical Pathways
Without specific studies on “6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one”, it’s hard to determine the exact biochemical pathways it affects. Phenethylamines in general can affect several biochemical pathways related to neurotransmitter synthesis, release, and reuptake .
Pharmacokinetics
Phenethylamines, depending on their specific structures, can have varied ADME properties .
Result of Action
Phenethylamines can have a wide range of effects at the molecular and cellular level, often involving changes in neurotransmitter levels .
Action Environment
Environmental factors can influence the action of phenethylamines in various ways, such as by affecting their absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-5-3-10(9-16(15)21-2)13-8-11-7-12(18)4-6-14(11)22-17(13)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGGTDYQSPLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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